

A Comparative Crystallographic Analysis of Tert-butyl 4-carbamoylpiperidine-1-carboxylate Derivatives

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamoylpiperidine-1-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the solid-state structures of substituted **Tert-butyl 4-carbamoylpiperidine-1-carboxylate** derivatives, providing key experimental data and procedural insights to inform rational drug design and solid-state characterization.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data for two derivatives of **Tert-butyl 4-carbamoylpiperidine-1-carboxylate**. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and understanding the conformational preferences and intermolecular interactions of its derivatives in the solid state is crucial for the development of new therapeutic agents. This document provides a side-by-side comparison of crystallographic parameters, detailed experimental protocols for structure determination, and visual representations of the experimental workflow and structural relationships.

Crystallographic Data Comparison

The following table summarizes the key crystallographic data for two derivatives, offering a direct comparison of their unit cell parameters, space groups, and other relevant structural details.

Parameter	Derivative 1: tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate	Derivative 2: tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate[1]
Chemical Formula	<chem>C13H23N3O4</chem>	<chem>C16H22Cl2N2O2</chem> [1]
Molecular Weight	285.34 g/mol	345.25 g/mol [1]
Crystal System	Tetragonal	Orthorhombic[1]
Space Group	I4/a	P2 ₁ 2 ₁ 2 ₁ [1]
Unit Cell Dimensions	a = 22.813(2) Å, c = 12.0742(16) Å	a = 9.7825(6) Å, b = 10.6075(6) Å, c = 16.8215(10) Å[1]
Unit Cell Volume	6283.8(11) Å ³	1745.53(18) Å ³ [1]
Molecules per Unit Cell (Z)	16	4[1]
Temperature	293 K	100 K[1]
Radiation	Mo Kα (λ = 0.71073 Å)	Mo Kα[1]

Experimental Protocols

The determination of the crystal structures for these derivatives involves a series of well-defined steps, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

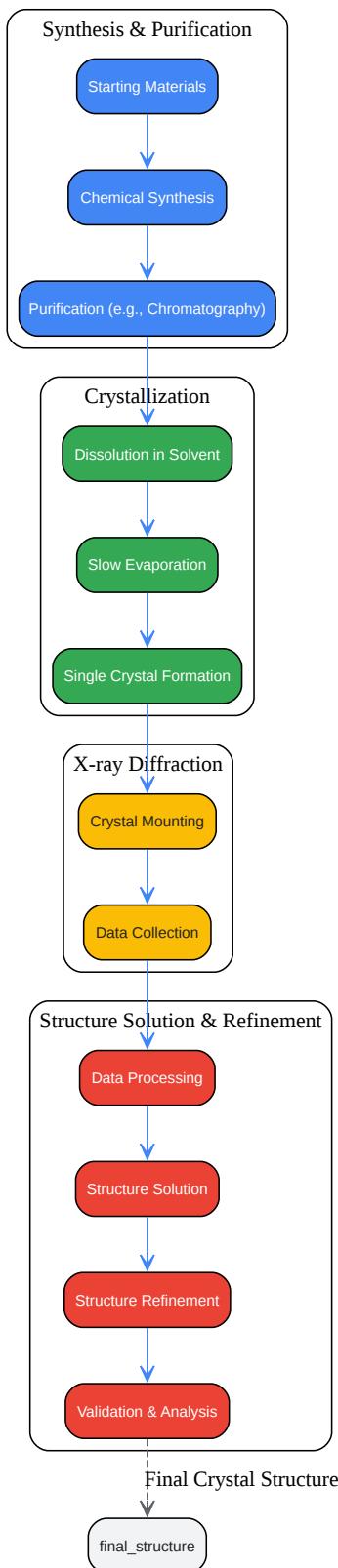
- Derivative 1 (tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate): The synthesis of this compound involves a multi-step reaction sequence. The final product is typically purified by column chromatography. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the compound in an appropriate solvent system.
- Derivative 2 (tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate): This derivative was synthesized and recrystallized from methanol to obtain single crystals suitable for X-ray diffraction analysis.[1]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a suitable radiation source (e.g., Mo K α). The crystal is mounted and maintained at a specific temperature (e.g., 100 K or 293 K) during data collection. The collected diffraction data are then processed, and the structure is solved and refined using specialized software packages. These programs use direct methods or Patterson synthesis to determine the initial phases of the structure factors, followed by iterative cycles of least-squares refinement to optimize the atomic coordinates and thermal parameters.

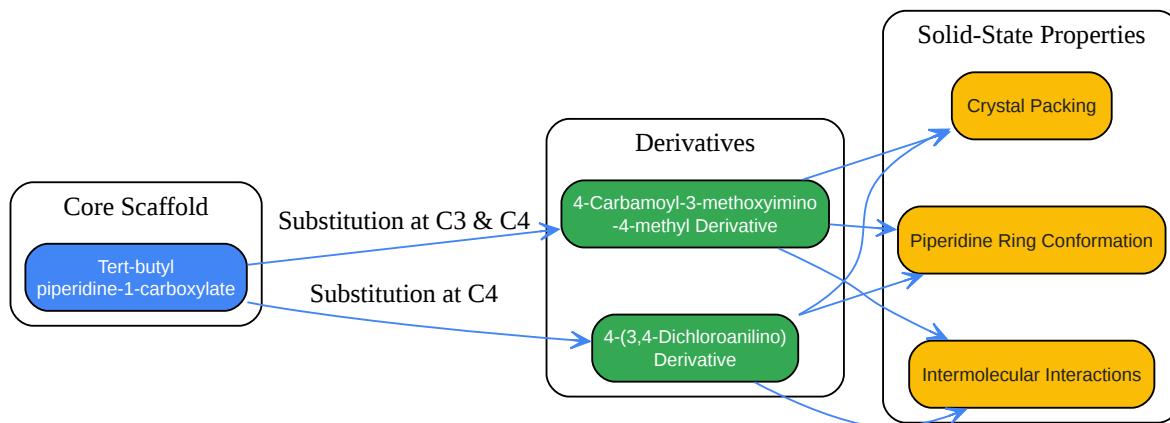
Visualizing Experimental and Logical Workflows

To better illustrate the processes involved in the X-ray crystallography of these derivatives, the following diagrams are provided.



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A generalized workflow for X-ray crystallography.



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Logical relationship of derivatives and their properties.

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References

- 1. tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
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